molecular formula C8H10ClNO2 B1413245 (6-Chloro-5-ethoxypyridin-2-yl)-methanol CAS No. 2169607-03-6

(6-Chloro-5-ethoxypyridin-2-yl)-methanol

Cat. No.: B1413245
CAS No.: 2169607-03-6
M. Wt: 187.62 g/mol
InChI Key: PWGRTCKQYNPCKY-UHFFFAOYSA-N
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Description

(6-Chloro-5-ethoxypyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the 6th position, an ethoxy group at the 5th position, and a methanol group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-ethoxypyridin-2-yl)-methanol typically involves the chlorination of 5-ethoxypyridin-2-yl-methanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the 6th position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-ethoxypyridin-2-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 5-ethoxypyridin-2-yl-methanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-ethoxypyridin-2-yl-aldehyde or 6-chloro-5-ethoxypyridin-2-yl-carboxylic acid.

    Reduction: Formation of 5-ethoxypyridin-2-yl-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-5-ethoxypyridin-2-yl)-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (6-Chloro-5-ethoxypyridin-2-yl)-methanol involves its interaction with specific molecular targets. The chloro and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methoxypyridin-2-yl-methanol
  • 6-Chloro-5-ethoxypyridin-2-yl-amine
  • 6-Chloro-5-ethoxypyridin-2-yl-thiol

Uniqueness

(6-Chloro-5-ethoxypyridin-2-yl)-methanol is unique due to the presence of both chloro and ethoxy groups on the pyridine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(6-chloro-5-ethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGRTCKQYNPCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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